molecular formula C28H43N5O12S B1242342 Ustiloxin

Ustiloxin

Cat. No. B1242342
M. Wt: 673.7 g/mol
InChI Key: QRLBQXQEGMBXFM-JHIHKWCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ustiloxin is a cyclic peptide.

Scientific Research Applications

1. Ustiloxin as a Mycotoxin and Phytotoxin

Ustiloxins are identified as both phytotoxins and mycotoxins. Originating from false smut balls on rice panicles caused by Ustilaginoidea virens, ustiloxin exhibits antimitotic properties similar to phomopsin A, affecting the growth of plants (Koiso et al., 1992).

2. Chemical Diversity and Bioactivities of Ustiloxins

Studies have demonstrated the chemical diversity of ustiloxins, including ustiloxin G, and their significant bioactivities, such as cytotoxic effects and inhibition of radicle and germ elongation in rice seeds (Wang et al., 2017).

3. Development of Immunoassays for Ustiloxins

Research has focused on developing immunoassays for detecting ustiloxins in rice. This includes the creation of generic antigens and antibodies for ustiloxins, which are vital for rapid, on-site monitoring of these toxins in agricultural products (Huang et al., 2021).

4. Synthetic Approaches to Ustiloxins

Efforts have been made in synthesizing ustiloxins, such as ustiloxin D, using innovative chemical processes. This research provides insights into the complex structures of ustiloxins and potential avenues for developing derivative compounds with varied biological activities (Li et al., 2005).

5. Interaction with Tubulin

Ustiloxin A, derived from false smut balls, has been studied for its interaction with tubulin, highlighting its role as an inhibitor of microtubule assembly. This research is crucial for understanding ustiloxin's potential in biological systems and its similarities with other compounds like phomopsin A (Luduena et al., 1994).

6. Ustiloxin's Impact on Early Life Zebrafish

Investigating the toxicological effects of ustiloxin A on zebrafish, researchers have found significant impacts on growth, development, and gene expression in exposed zebrafish larvae. This study provides critical insights into the broader ecological and health implications of ustiloxin exposure (Hu et al., 2019).

properties

Product Name

Ustiloxin

Molecular Formula

C28H43N5O12S

Molecular Weight

673.7 g/mol

IUPAC Name

(2S,4S)-2-amino-5-[(R)-[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid

InChI

InChI=1S/C28H43N5O12S/c1-6-28(4)23(26(41)31-10-19(36)37)33-24(39)20(12(2)3)32-25(40)21(30-5)22(38)14-8-17(45-28)16(35)9-18(14)46(44)11-13(34)7-15(29)27(42)43/h8-9,12-13,15,20-23,30,34-35,38H,6-7,10-11,29H2,1-5H3,(H,31,41)(H,32,40)(H,33,39)(H,36,37)(H,42,43)/t13-,15-,20-,21-,22+,23+,28+,46+/m0/s1

InChI Key

QRLBQXQEGMBXFM-JHIHKWCFSA-N

Isomeric SMILES

CC[C@@]1([C@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](C2=CC(=C(C=C2[S@](=O)C[C@H](C[C@@H](C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

Canonical SMILES

CCC1(C(NC(=O)C(NC(=O)C(C(C2=CC(=C(C=C2S(=O)CC(CC(C(=O)O)N)O)O)O1)O)NC)C(C)C)C(=O)NCC(=O)O)C

synonyms

ustiloxin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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